Fluorine Substitution Provides a 10–12% Reduction in Molecular Weight and Optimized Lipophilicity Compared to Chloro and Bromo Analogs
The 4-fluoro substituent yields a molecular weight (MW) of 151.18 g/mol and calculated XLogP3 of approximately 1.78 , positioning the compound within the optimal range for CNS drug-likeness (MW < 400, LogP 1–3). In contrast, the 4-chloro analog has an MW of 167.63 g/mol (XLogP3 1.8), representing an 11% increase in MW without a significant gain in lipophilicity [1]. The 4-bromo analog has an MW of 212.09 g/mol (XLogP3 1.9), a 40% MW increase with only a 0.12 unit increase in LogP [2]. The 4-methyl analog has an MW of 147.22 g/mol but a higher LogP of 2.16, increasing the risk of non-specific binding and phospholipidosis [3].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | MW: 151.18 g/mol; XLogP3: ~1.78 |
| Comparator Or Baseline | 4-Chloro: MW 167.63 g/mol, XLogP3 1.8; 4-Bromo: MW 212.09 g/mol, XLogP3 1.9; 4-Methyl: MW 147.22 g/mol, LogP 2.16; 2,3-Dihydro-1H-inden-1-amine: MW 133.19 g/mol, XLogP3 ~1.5 |
| Quantified Difference | Fluoro vs. Chloro: ΔMW -16.45 g/mol (-10.9%), ΔLogP -0.02; Fluoro vs. Bromo: ΔMW -60.91 g/mol (-40.3%), ΔLogP -0.12; Fluoro vs. Methyl: ΔMW +3.96 g/mol (+2.6%), ΔLogP -0.38 |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) |
Why This Matters
Lower MW with balanced lipophilicity improves ligand efficiency and oral bioavailability metrics, directly impacting lead optimization success rates in CNS programs.
- [1] PubChem. 4-Chloro-2,3-dihydro-1H-inden-1-amine (CID 16244317). View Source
- [2] PubChem. 4-Bromo-2,3-dihydro-1H-inden-1-amine (CID 43189451). View Source
- [3] ChemBase. 4-Methyl-2,3-dihydro-1H-inden-1-amine (CBID:808578). View Source
